molecular formula C15H22O3 B13128254 Benzyl8-hydroxyoctanoate

Benzyl8-hydroxyoctanoate

Cat. No.: B13128254
M. Wt: 250.33 g/mol
InChI Key: KZFUPYRMPVLYNQ-UHFFFAOYSA-N
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Description

Benzyl 8-hydroxyoctanoate is a benzoate ester derivative characterized by an octanoate chain with a hydroxyl group at the eighth carbon, esterified with a benzyl moiety. Its proposed molecular formula is C₁₅H₂₀O₃ (inferred from structural analogs), featuring a hydroxyl group that enhances polarity and hydrogen-bonding capacity, while the benzyl group contributes to lipophilicity. This compound is likely used in organic synthesis or as a biochemical intermediate, though specific applications require further research.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

benzyl 8-hydroxyoctanoate

InChI

InChI=1S/C15H22O3/c16-12-8-3-1-2-7-11-15(17)18-13-14-9-5-4-6-10-14/h4-6,9-10,16H,1-3,7-8,11-13H2

InChI Key

KZFUPYRMPVLYNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl8-hydroxyoctanoate typically involves the esterification of 8-hydroxyoctanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Benzyl8-hydroxyoctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

    Oxidation: Benzyl8-oxooctanoate or Benzyl8-carboxyoctanoate.

    Reduction: Benzyl8-hydroxyoctanol.

    Substitution: Various substituted benzyl8-hydroxyoctanoates depending on the nucleophile used.

Scientific Research Applications

Benzyl8-hydroxyoctanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Benzyl8-hydroxyoctanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release benzyl alcohol and 8-hydroxyoctanoic acid. These metabolites can then participate in various biochemical pathways, exerting their effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares Benzyl 8-hydroxyoctanoate with structurally related esters and acids:

Compound CAS # Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Benzyl 8-hydroxyoctanoate Not available C₁₅H₂₀O₃ (inferred) ~264.32 (inferred) Benzyl ester, C8 hydroxyl Polar due to -OH; moderate lipophilicity
8-(Benzyloxy)-8-oxooctanoic acid 15570-39-5 C₁₅H₂₀O₄ 264.32 Benzyloxy, oxo, carboxylic acid Oxo group increases electrophilicity; storage at 2–8°C
Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate 57641-19-7 C₁₈H₂₆O₅ 322.40 Ethyl ester, oxo, dimethoxyphenyl High lipophilicity from aryl substituents
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 Methyl ester, aromatic Volatile; low water solubility

Physicochemical and Functional Comparisons

  • Hydroxyl vs. Oxo Groups: Benzyl 8-hydroxyoctanoate’s hydroxyl group enhances polarity and hydrogen bonding compared to 8-(benzyloxy)-8-oxooctanoic acid’s oxo group, which may increase electrophilic reactivity. The hydroxyl group could also improve aqueous solubility but reduce membrane permeability relative to non-polar analogs like methyl benzoate .
  • Chain Length and Substituents: Longer-chain esters (e.g., C8 in Benzyl 8-hydroxyoctanoate) exhibit higher lipophilicity than methyl benzoate, favoring lipid-rich environments.
  • Ester Group Impact: Benzyl esters generally degrade more slowly than methyl or ethyl esters due to steric hindrance, suggesting Benzyl 8-hydroxyoctanoate may have prolonged activity in biochemical systems compared to simpler esters .

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